Petasol

概要

説明

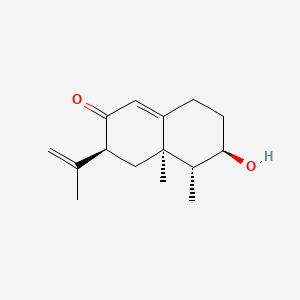

Petasol is a natural chemical compound found in plants of the genus Petasites. Chemically, it is classified as a sesquiterpene and is the ester of this compound and angelic acid. This compound is believed to be responsible, at least in part, for the anti-inflammatory effects of common butterbur (Petasites hybridus) extracts .

準備方法

Petasol can be isolated from the rhizomes of Ligularia fischeri, a species of the Ligularia genus. The isolation process involves spectroscopic methods to identify the compound. Additionally, this compound can be synthesized through various chemical reactions. For example, petasin, a derivative of this compound, can be synthesized by resolving it with methanol and then adding a sodium hydroxide solution at a temperature of 75°C .

化学反応の分析

Petasol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol and sodium hydroxide. The major products formed from these reactions are derivatives of this compound, such as petasin and isopetasin .

科学的研究の応用

Based on the search results provided, "Petasol" and "PectaSol" (likely a misspelling in the original query) refer to different compounds with distinct applications. The search results largely focus on PectaSol and PectaSol-C, forms of Modified Citrus Pectin (MCP), and their applications in various areas of health. One search result mentions "petasins (including this compound butenoate)" found in butterbur .

Given the available information, this response will address PectaSol and PectaSol-C Modified Citrus Pectin (MCP).

Scientific Research Applications

PectaSol has garnered increasing interest from independent research groups globally, focusing on its unique benefits and mechanisms of action . Some of its researched applications include:

- Galectin-3 (G-3) Blockade: PectaSol is the only available agent shown to block the rogue protein Galectin-3 .

- Enhancing Health Protocols: It enhances the efficacy of conventional and complementary health protocols .

- Organ and Tissue Function: PectaSol delivers benefits for healthy cell, tissue, and organ function .

- Heavy Metal Detoxification: It safely binds and removes heavy metals and environmental toxins .

- Immune Function: PectaSol balances and supports healthy immune function .

- Digestive Health: It supports digestive health as a prebiotic fiber .

- Healthy Aging: PectaSol promotes healthy aging and longevity .

Detailed Research Findings

- Prostate Cellular Health: An 18-month double-blind clinical trial on PectaSol for prostate cellular health showed benefits in 65% of subjects compared to baseline, demonstrating significant prostate cellular health and PSA benefits . In vitro studies also suggest that PectaSol MCP and PectaSol-C MCP can inhibit cell proliferation and apoptosis in prostate cancer cell lines . A prospective phase II study of P-MCP in non-metastatic biochemically relapsed prostate cancer showed that 78% of patients responded to therapy, with a decreased/stable PSA in 58%, or improvement of PSADT in 75%, and with negative scans after six months .

- Cardiovascular Health: Preclinical studies demonstrated that PectaSol actively promoted cardiovascular health following impacts from acute kidney function by blocking the actions of rogue protein G-3 . It also supports aortic valve integrity, healthy circulation, and overall cardiovascular function by blocking multiple effects of G-3 .

- Heavy Metal Removal: A clinical case report showed that PectaClear (PectaSol plus sodium alginates formula) significantly reduced uranium levels in a family with chronic exposure . A clinical trial demonstrated PectaSol-C® MCP's ability to bind and remove toxic heavy metals from the body, without affecting essential minerals .

- Ovarian Cellular Health: PectaSol enhances the effects of conventional protocols for ovarian cellular health through the inhibition of specific cell signaling and gene pathways .

Case Studies

- Uranium Detoxification: A family with chronic exposure to uranium in the Southwest United States experienced a significant reduction in uranium levels after taking PectaClear (PectaSol plus sodium alginates formula) .

- Heavy Metal Detoxification: Case studies have shown that heavy metal removal with PectaSol-C® MCP plays a role in ongoing health maintenance. A hospital study in 2008 reported that PectaSol-C® significantly decreased toxic lead levels . The five case studies presented show that reduction in toxic heavy metals (74% average decrease) was achieved without side effects with the use of PectaSol modified citrus pectin (MCP) alone or with an MCP/alginates combination .

Data Table

Authoritative Insights

- Isaac Eliaz, MD, an award-winning integrative medicine expert and best-selling author, formulated PectaSol .

- PectaSol-C® MCP is the most advanced and effective Modified Citrus Pectin (MCP) supplement available .

- Ongoing scientific research demonstrates PectaSol-C®s natural ability to support healthy cell growth and behavior by binding Galectin-3 .

作用機序

The mechanism by which petasol exerts its effects involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to inhibit mitochondrial complex I-based metabolism, which supports tumor growth and metastasis . This inhibition disrupts the energy production in cancer cells, leading to their reduced proliferation and survival.

類似化合物との比較

Petasol is similar to other sesquiterpenoid metabolites such as JBIR-27, sporogen AO-1, and dihydrosporogen AO-1. These compounds share a similar chemical structure and are also isolated from natural sources like the marine fungus Penicillium citrinum . this compound is unique in its specific anti-inflammatory and anti-cancer properties, which are not as prominently observed in the other similar compounds.

生物活性

Petasol, a compound derived from the plant Butterbur (Petasites hybridus), has garnered attention for its diverse biological activities, particularly in the realms of antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is a petasin derivative characterized by its unique chemical structure that contributes to its biological activities. Its molecular formula is , and it belongs to a class of compounds known as sesquiterpenes. The presence of functional groups such as hydroxyls and carbonyls enhances its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that this compound can scavenge free radicals effectively, contributing to cellular protection against oxidative stress. The antioxidant activity was evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests.

| Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 0.6 | 19 |

| 1 | 35 |

| 5 | 70 |

| 20 | 93 |

The results showed a dose-dependent increase in radical scavenging activity, indicating that higher concentrations of this compound yield greater antioxidant effects .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, particularly in inhibiting histamine binding at H1 receptors. In vitro studies suggest that this compound can attenuate allergic responses by modulating immune cell activity and reducing pro-inflammatory cytokine production . This mechanism is crucial for managing allergic diseases and inflammatory conditions.

Anticancer Properties

One of the most promising areas of research on this compound is its anticancer potential. Several studies have investigated its effects on various cancer cell lines, including prostate and breast cancer cells. For instance, a study utilizing modified citrus pectin (MCP) demonstrated that this compound significantly reduced cell viability in prostate cancer cells:

| Treatment (mg/mL) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 6 | 68 |

| 20 | 8 |

The cytotoxicity was assessed using the MTT assay, revealing that this compound induces apoptosis in cancer cells while sparing normal cells . Additionally, flow cytometric analysis indicated that treatment with this compound resulted in increased apoptosis markers, affirming its role as a potential therapeutic agent against cancer .

Case Studies

- Prostate Cancer Study : A clinical trial investigated the effects of PectaSol-C on patients with prostate cancer. The results indicated a significant reduction in tumor markers following treatment with this compound-derived compounds, suggesting its efficacy as an adjunct therapy in cancer management .

- Allergic Rhinitis Management : Another case study focused on patients suffering from allergic rhinitis treated with Butterbur extracts containing this compound. Patients reported reduced symptoms and improved quality of life, highlighting the compound's potential in treating allergic conditions .

特性

IUPAC Name |

(3S,4aR,5R,6R)-6-hydroxy-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-8-15(4)10(3)13(16)6-5-11(15)7-14(12)17/h7,10,12-13,16H,1,5-6,8H2,2-4H3/t10-,12-,13+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFPOVBARCSOLH-MUYACECFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCC2=CC(=O)[C@@H](C[C@]12C)C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982783 | |

| Record name | 6-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64236-38-0 | |

| Record name | Petasol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064236380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PETASOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6AF873M8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。